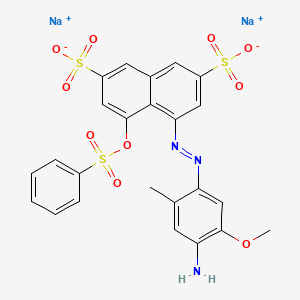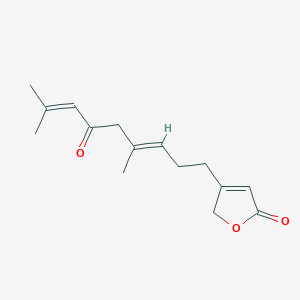
6-Oxodendrolasinolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Oxodendrolasinolide is a farnesane-type sesquiterpene lactone. This compound has garnered significant interest due to its unique structure and potential applications in various scientific fields. It is a naturally occurring compound that has been synthesized in the laboratory for further study.
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of 6-Oxodendrolasinolide involves a multi-step process starting from geraniol and 3-methylbut-2-en-1-ol. The synthesis includes twelve steps with an overall yield of 5.6%. Key steps in the synthesis include:
- Regioselective alkylation of the anion of vinyldithian with allylic chloride to generate an intermediate compound.
- Hydrolyzation of the dithiane to afford another intermediate.
- Reduction of an enone to give an alcohol, which is then protected as a p-methoxylbenzylether.
- Removal of the tetrahydropyranyl protective group and subsequent oxidation to yield a key intermediate aldehyde.
- Corey’s oxidative lactonization reaction followed by deprotection of the PMB group and Dess-Martin oxidation to afford the final product .
Industrial Production Methods: While the detailed industrial production methods are not extensively documented, the laboratory synthesis provides a foundational approach that can be scaled up for industrial purposes. The key steps and reagents used in the laboratory synthesis can be adapted for larger-scale production with appropriate modifications to optimize yield and efficiency.
化学反应分析
Types of Reactions: 6-Oxodendrolasinolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction of enones to alcohols is a common reaction in its synthesis.
Substitution: Regioselective alkylation is a key substitution reaction in its synthesis.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Allylic chlorides and vinyldithianes are used for regioselective alkylation reactions.
Major Products Formed: The major products formed from these reactions are intermediates that lead to the final product, this compound. Each step in the synthesis yields specific intermediates that are crucial for the subsequent reactions .
科学研究应用
6-Oxodendrolasinolide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their synthetic pathways.
Biology: The compound’s biological activity is of interest for its potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: Its unique structure makes it a valuable compound for the development of new materials and chemical processes
作用机制
The mechanism of action of 6-Oxodendrolasinolide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through modulation of specific enzymes and receptors. The exact molecular targets and pathways involved are subjects of current research .
相似化合物的比较
6-Oxodendrolasinolide can be compared with other sesquiterpene lactones such as:
- Parthenolide
- Artemisinin
- Costunolide
Uniqueness: What sets this compound apart is its unique farnesane-type structure, which provides distinct chemical and biological properties.
属性
CAS 编号 |
92448-64-1 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
3-[(3E)-4,8-dimethyl-6-oxonona-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C15H20O3/c1-11(2)7-14(16)8-12(3)5-4-6-13-9-15(17)18-10-13/h5,7,9H,4,6,8,10H2,1-3H3/b12-5+ |
InChI 键 |
QLOFUNCZFNBXPM-LFYBBSHMSA-N |
手性 SMILES |
CC(=CC(=O)C/C(=C/CCC1=CC(=O)OC1)/C)C |
规范 SMILES |
CC(=CC(=O)CC(=CCCC1=CC(=O)OC1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


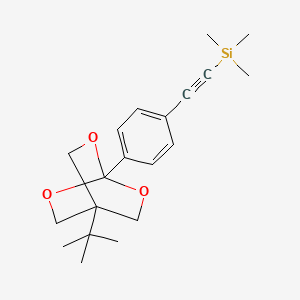
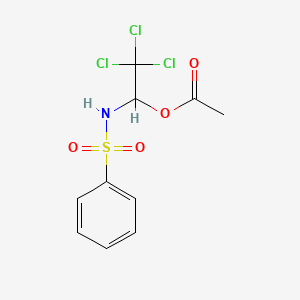
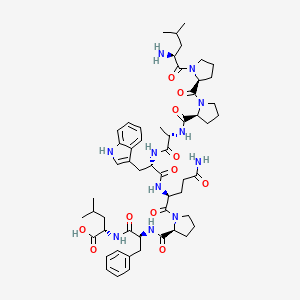
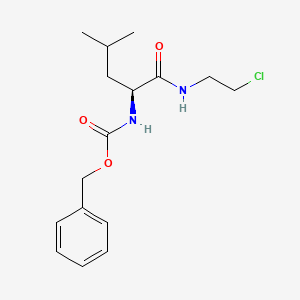
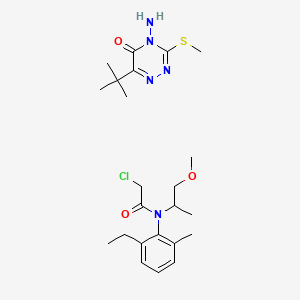
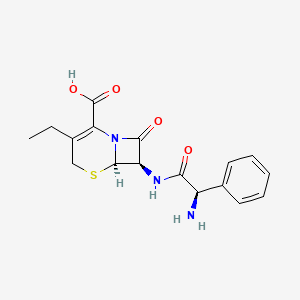
![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)
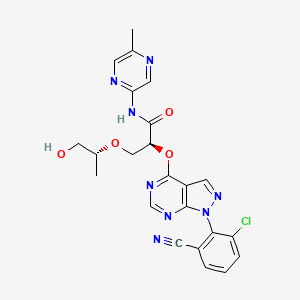

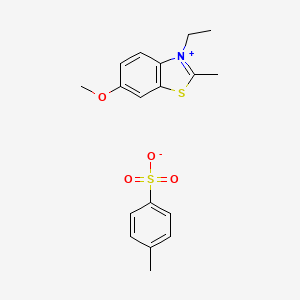

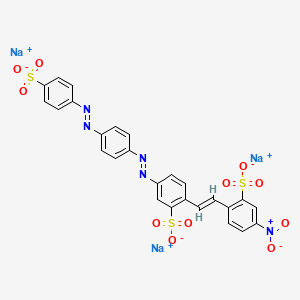
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
